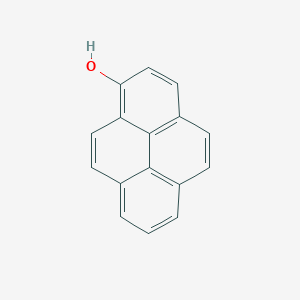

1-Hydroxypyren

Übersicht

Beschreibung

1-Hydroxypyren, auch bekannt als Pyren-1-ol, ist ein hydroxyliertes Derivat von Pyren, einem polyzyklischen aromatischen Kohlenwasserstoff. Es ist ein humaner Metabolit und kann im Urin von Personen gefunden werden, die Luftverschmutzung ausgesetzt sind. Diese Verbindung wird häufig als Biomarker für die Exposition gegenüber polyzyklischen aromatischen Kohlenwasserstoffen verwendet, die Umweltverschmutzer sind .

2. Präparationsmethoden

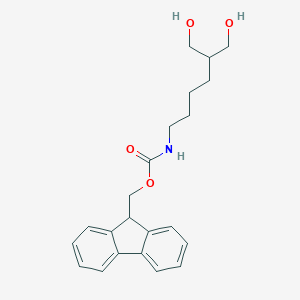

Synthesewege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 1-Alkoxy-Pyren mit Alkylmercaptan und einer starken Base bei Temperaturen im Bereich von 50 bis 120 °C. Das Reaktionsgemisch wird dann aufgearbeitet, um das Lösungsmittel zu gewinnen, das Produkt zu extrahieren und es zu reinigen, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet in der Regel ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst Schritte wie Lösungsmittelrückgewinnung, Extraktion und Reinigung, um sicherzustellen, dass das Produkt die erforderlichen Reinheitsstandards erfüllt. Die verwendeten Rohstoffe sind relativ einfach und kostengünstig, was den Prozess wirtschaftlich rentabel macht .

Wissenschaftliche Forschungsanwendungen

1-Hydroxypyren hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard zur Untersuchung des Metabolismus von polyzyklischen aromatischen Kohlenwasserstoffen verwendet.

Biologie: Es dient als Biomarker zur Bewertung der Exposition gegenüber Umweltverschmutzung.

Medizin: Die Forschung zu this compound trägt zum Verständnis der gesundheitlichen Auswirkungen der Exposition gegenüber polyzyklischen aromatischen Kohlenwasserstoffen bei.

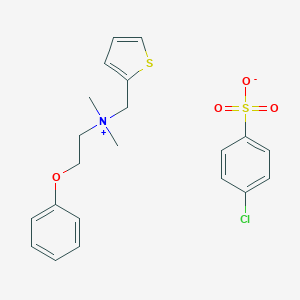

5. Wirkmechanismus

This compound übt seine Wirkungen in erster Linie durch seine Rolle als Metabolit von Pyren aus. Es wird im Körper durch die enzymatische Hydroxylierung von Pyren gebildet. Diese Verbindung kann dann weiter metabolisiert und im Urin ausgeschieden werden. Die beteiligten molekularen Zielstrukturen und Wege umfassen Cytochrom-P450-Enzyme, die eine entscheidende Rolle bei seinem Metabolismus spielen .

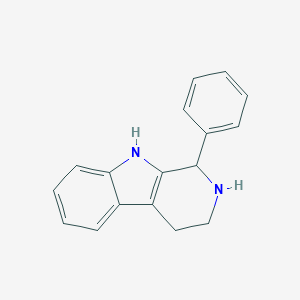

Ähnliche Verbindungen:

- 1-Hydroxyphenanthren

- 2-Hydroxyphenanthren

- 3-Hydroxyphenanthren

- 4-Hydroxyphenanthren

Vergleich: this compound ist aufgrund seiner spezifischen Struktur und der Position der Hydroxylgruppe einzigartig. Diese Einzigartigkeit macht es zu einem zuverlässigen Biomarker für die Exposition gegenüber polyzyklischen aromatischen Kohlenwasserstoffen, im Gegensatz zu anderen ähnlichen Verbindungen, die möglicherweise nicht so spezifisch oder empfindlich sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene can be synthesized through various methods. One common method involves the reaction of 1-alkoxy pyrene with alkyl mercaptan and a strong base at temperatures ranging from 50 to 120°C. The reaction mixture is then processed to recover the solvent, extract the product, and purify it to achieve high purity .

Industrial Production Methods: The industrial production of 1-hydroxypyrene typically involves similar synthetic routes but on a larger scale. The process includes steps such as solvent recovery, extraction, and purification to ensure the product meets the required purity standards. The raw materials used are relatively simple and cost-effective, making the process economically viable .

Analyse Chemischer Reaktionen

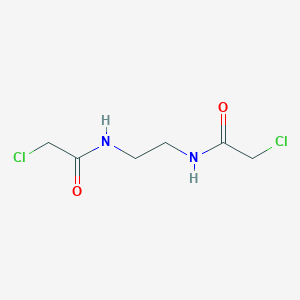

Reaktionstypen: 1-Hydroxypyren unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenierungsreaktionen können mit Halogenen wie Chlor oder Brom unter bestimmten Bedingungen durchgeführt werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So kann die Oxidation von this compound zur Bildung von Pyrenchinonen führen .

Wirkmechanismus

1-Hydroxypyrene exerts its effects primarily through its role as a metabolite of pyrene. It is formed in the body through the enzymatic hydroxylation of pyrene. This compound can then be further metabolized and excreted in the urine. The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in its metabolism .

Vergleich Mit ähnlichen Verbindungen

- 1-Hydroxyphenanthrene

- 2-Hydroxyphenanthrene

- 3-Hydroxyphenanthrene

- 4-Hydroxyphenanthrene

Comparison: 1-Hydroxypyrene is unique due to its specific structure and the position of the hydroxyl group. This uniqueness makes it a reliable biomarker for exposure to polycyclic aromatic hydrocarbons, unlike other similar compounds which may not be as specific or sensitive .

Eigenschaften

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

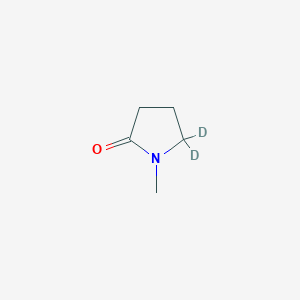

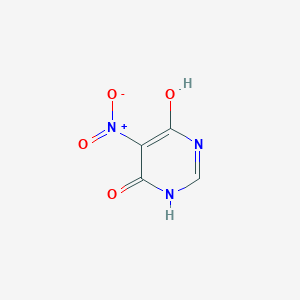

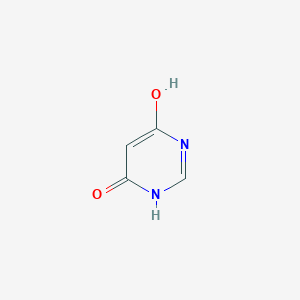

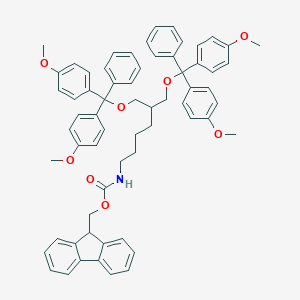

Feasible Synthetic Routes

Q1: What is 1-hydroxypyrene (1-OHP)?

A1: 1-Hydroxypyrene is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is considered a reliable biomarker for assessing human exposure to PAHs. [, , , , , , ]

Q2: Why is 1-OHP used as a biomarker for PAH exposure?

A2: 1-OHP is a major metabolite of pyrene, and pyrene is commonly found in PAH mixtures. It is readily detectable in urine, and its presence is closely correlated with the levels of other PAHs in the environment. [, , , , ]

Q3: How is 1-OHP detected and measured in urine?

A3: Several methods can be used to detect and quantify 1-OHP in urine, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and resonance light scattering (RLS) techniques. [, , , , ]

Q4: How do smoking and diet influence urinary 1-OHP levels?

A4: Smoking is a significant source of PAH exposure and can lead to elevated levels of 1-OHP in urine. Similarly, consuming grilled or smoked food can also contribute to increased 1-OHP levels. These factors must be considered when using 1-OHP as a biomarker for occupational PAH exposure. [, , , , , , ]

Q5: What is the half-life of 1-OHP in the human body?

A5: The half-life of 1-OHP is relatively short, around 6-35 hours, meaning it is primarily indicative of recent PAH exposure. [, ]

Q6: What are the advantages of using 1-OHP as a biomarker over traditional air monitoring methods?

A6: While air monitoring measures external exposure, 1-OHP reflects the actual internal dose of PAHs absorbed by the body through various routes, including inhalation and dermal contact. This provides a more comprehensive picture of individual exposure. [, , , ]

Q7: What are the health risks associated with PAH exposure?

A7: Exposure to PAHs, particularly those classified as carcinogenic, has been linked to an increased risk of various cancers, including lung, skin, and bladder cancer. [, , , , , , , ]

Q8: Are there specific occupational groups at a higher risk of PAH exposure?

A8: Yes, several occupations are associated with elevated PAH exposure risks. These include coke oven workers, asphalt workers, rubber manufacturing workers, aluminum production workers, and those working in petrochemical industries. [, , , , , , , , , , ]

Q9: What protective measures can be taken to minimize PAH exposure in occupational settings?

A9: Several measures can reduce occupational PAH exposure: using appropriate personal protective equipment (PPE) like respirators and gloves, implementing engineering controls to minimize emissions, promoting good hygiene practices, and conducting regular monitoring of workplace air and worker urine samples. [, , , , , ]

Q10: Can DNA damage be used as an indicator of PAH exposure?

A10: Yes, studies have shown a correlation between urinary 1-OHP levels and DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) and micronuclei frequency in lymphocytes, suggesting that 1-OHP can serve as an indicator of PAH-induced genotoxicity. [, , , , , ]

Q11: What are the challenges in measuring 1-OHP at low exposure levels?

A11: Accurately measuring low levels of 1-OHP can be challenging due to the presence of potential interferents in urine and the need for highly sensitive analytical methods. Techniques like HPLC-MS/MS with isotopic-labeled internal standards have been employed to improve sensitivity and specificity. [, ]

Q12: How does the sensitivity of 1-OHP as a biomarker vary with exposure levels?

A12: While 1-OHP effectively reflects high PAH exposures, its sensitivity at lower levels may be limited. Studies suggest that urinary 1-OHP levels may not always correlate significantly with exposure at very low concentrations. [, ]

Q13: What is the significance of 1-OHP glucuronide in PAH exposure assessment?

A13: 1-OHP glucuronide is a conjugated form of 1-OHP found in urine. Measuring both free and conjugated 1-OHP provides a more complete picture of pyrene metabolism and elimination, offering valuable insights into PAH exposure assessment. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.